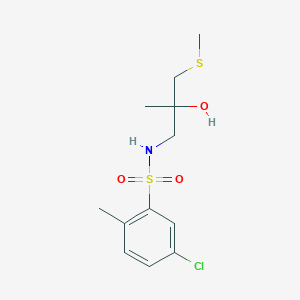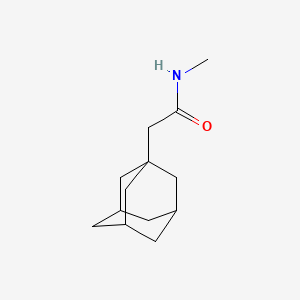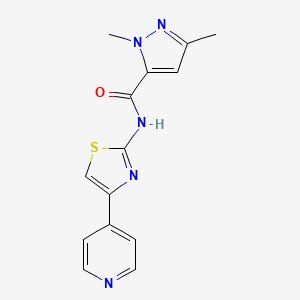
5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives. These compounds were obtained by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid. Similarly, paper reports the synthesis of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides as potential anticancer agents. These syntheses involve the introduction of various functional groups that can influence the biological activity of the compounds.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. In paper , the presence of a naphthyl moiety was found to significantly contribute to the anticancer activity of the compounds. The molecular structure analysis is essential to understand the interaction of these compounds with biological targets, which can lead to the induction of apoptosis in cancer cells.
Chemical Reactions Analysis
The reactivity of benzenesulfonamide derivatives is highlighted in paper , where N-chloro-N-methoxybenzenesulfonamide is used as a chlorinating reagent. This compound can chlorinate a variety of substrates, including phenols and aromatic amines, to yield chlorinated products. This reactivity is indicative of the potential transformations that benzenesulfonamide derivatives can undergo, which may be utilized in further chemical modifications to enhance their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the introduction of ionizable or non-ionizable groups can confer water solubility at physiological pH, as mentioned in paper . This property is important for the bioavailability and therapeutic efficacy of the compounds. Additionally, the metabolic stability of these compounds, as discussed in paper , is a critical factor for their potential use as drugs, since it affects their duration of action in the body.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of novel chiral and achiral benzenesulfonamides with potential anti-HIV and antifungal activities. This synthesis involves reactions that yield a series of new secondary benzenesulfonamides and bis-benzenesulfonamides, characterized by physical, microanalytical, and spectral data (Zareef et al., 2007).
- Another study focused on the synthesis of new dibenzenesulfonamides with potent anticancer effects, demonstrating their ability to induce apoptosis and autophagy pathways in cancer cell lines, alongside their inhibitory effects on certain human carbonic anhydrase isoenzymes (Gul et al., 2018).
Biological and Pharmaceutical Applications
- Research into novel derivatives of benzenesulfonamides has revealed their inhibitory activity against human carbonic anhydrase isozymes, showing potential as anticancer agents through selective cytotoxic effects against cancer cell lines (Żołnowska et al., 2018).
- Studies on the oxidation of hydrocarbons by aqueous platinum salts have investigated the mechanism and selectivity of these reactions, with implications for industrial and environmental chemistry (Labinger et al., 1993).
- The compound's role in the enzymatic uric acid assay offers insights into its application in clinical chemistry, demonstrating its utility in developing reliable, rapid methods for assaying uric acid in biological fluids (Fossati & Prencipe, 2010).
properties
IUPAC Name |
5-chloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S2/c1-9-4-5-10(13)6-11(9)19(16,17)14-7-12(2,15)8-18-3/h4-6,14-15H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFBMMGVJCZSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2523445.png)




![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2523453.png)

![3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2523456.png)
![1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid](/img/structure/B2523457.png)
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2523460.png)
![1-(4-chlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2523461.png)

![6-(2-(azepan-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2523465.png)
